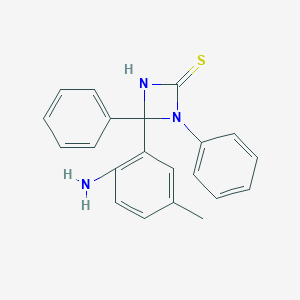![molecular formula C21H19ClN2O4 B236167 N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, commonly known as Furamidine, is a potent antiprotozoal agent with a broad spectrum of activity against various parasitic infections. It was first synthesized in the 1970s and has since been extensively studied for its potential use in treating various diseases caused by protozoa.
作用機序
Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasite and inhibiting its replication. It has been found to be highly selective for the parasites and has minimal toxicity towards the host cells.
Biochemical and Physiological Effects:
Furamidine has been found to have minimal toxicity towards the host cells and has been well-tolerated in animal studies. It has also been found to have a long half-life, making it suitable for use in both acute and chronic infections.
実験室実験の利点と制限
Furamidine has several advantages for use in lab experiments. It is highly selective for the parasites and has minimal toxicity towards the host cells, making it suitable for in vitro studies. However, one limitation is that it is not effective against all protozoa and may not be suitable for all types of parasitic infections.
将来の方向性
There are several future directions for research on Furamidine. One area of interest is the development of new formulations of the drug that can be more easily administered to patients. Another area of interest is the study of the drug's potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to explore the drug's potential use in treating other parasitic infections.
合成法
The synthesis of Furamidine involves the reaction of 4-chloro-2-methylphenol with acetic anhydride to form 4-chloro-2-methylphenyl acetate. This intermediate is then reacted with 3-aminobenzoic acid to form 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid. The final step involves the reaction of this intermediate with furfurylamine to form Furamidine.
科学的研究の応用
Furamidine has been extensively studied for its potential use in treating various parasitic infections such as Leishmaniasis, Trypanosomiasis, and Malaria. It has been found to be highly effective against these diseases in both in vitro and in vivo studies.
特性
製品名 |
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide |
|---|---|
分子式 |
C21H19ClN2O4 |
分子量 |
398.8 g/mol |
IUPAC名 |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-13-5-7-16(23-21(26)19-4-3-9-27-19)11-17(13)24-20(25)12-28-18-8-6-15(22)10-14(18)2/h3-11H,12H2,1-2H3,(H,23,26)(H,24,25) |
InChIキー |
KHTSPZQCRSUACA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)